molecular formula C18H42O6Si4 B3259851 3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one CAS No. 32469-28-6

3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one

Cat. No. B3259851
CAS RN: 32469-28-6
M. Wt: 466.9 g/mol
InChI Key: VNGTZLYNGGLPIZ-UHFFFAOYSA-N
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Description

3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one, commonly referred to as TTMTO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. TTMTO belongs to the family of silyl enol ethers, which are widely used as intermediates in various organic reactions.

Mechanism Of Action

The mechanism of action of TTMTO in organic reactions involves the formation of an intermediate silyl enol ether, which can undergo various reactions such as nucleophilic addition, aldol condensation, and Michael addition. The silyl group serves as a protecting group for the carbonyl group, which prevents unwanted reactions from occurring. The silyl group can be easily removed under mild conditions, which allows for the recovery of the desired product.

Biochemical And Physiological Effects

TTMTO has not been extensively studied for its biochemical and physiological effects. However, it is known that TTMTO is relatively non-toxic and non-reactive, which makes it a suitable reagent for organic synthesis. TTMTO is also stable under various reaction conditions, which allows for its use in a wide range of reactions.

Advantages And Limitations For Lab Experiments

The advantages of using TTMTO in lab experiments include its ease of synthesis, high purity, and stability under various reaction conditions. TTMTO is also relatively non-toxic and non-reactive, which makes it a safe reagent to handle. The limitations of using TTMTO include its moderate yield and the need for column chromatography to improve its purity.

Future Directions

There are several future directions for the study of TTMTO. One potential direction is the development of new synthetic methods for TTMTO that can improve its yield and purity. Another direction is the study of TTMTO's potential applications in the synthesis of new natural products and pharmaceuticals. Additionally, the study of TTMTO's biochemical and physiological effects could provide insights into its potential for use in biomedical applications.

Scientific Research Applications

TTMTO has been extensively studied for its potential applications in organic synthesis. It has been used as a reagent in various reactions such as the Mukaiyama aldol reaction, the Michael addition reaction, and the Diels-Alder reaction. TTMTO has also been used as a protecting group for aldehydes and ketones, which allows for selective functionalization of other functional groups in the same molecule. In addition, TTMTO has been used as a building block for the synthesis of various natural products and pharmaceuticals.

properties

IUPAC Name

3,4,5-tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H42O6Si4/c1-25(2,3)20-13-14-15(22-26(4,5)6)16(23-27(7,8)9)17(18(19)21-14)24-28(10,11)12/h14-17H,13H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNGTZLYNGGLPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OCC1C(C(C(C(=O)O1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H42O6Si4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Tris(trimethylsilyloxy)-6-(trimethylsilyloxymethyl)oxan-2-one

Synthesis routes and methods

Procedure details

To a solution of D-(+)-glucono-1,5-lactone (21.6 kg) and N-methylmorpholine (98.2 kg) in tetrahydrofuran (192 kg) was added trimethylsilyl chloride (79.1 kg) at 40° C. or below, and then the mixture was stirred at a temperature from 30° C. to 40° C. for 4 hours. After the mixture was cooled to 17° C., toluene (93.6 kg) and water (109 kg) were added thereto. The organic layer was separated and washed with an aqueous solution of 5% sodium dihydrogen phosphate (108 kg×2) and water (108 kg×1). The solvent was evaporated under reduced pressure. To the resulting residue was added tetrahydrofuran (154 kg) and the solvent was evaporated under reduced pressure. Again tetrahydrofuran (154 kg) was added thereto and evaporated under reduced pressure. The resulting residue was dissolved in tetrahydrofuran (253 kg) to give a solution of the titled compound in tetrahydrofuran. The purity of the product was 99.0% (conversion rate: 99.1%), which was calculated based on the area ratio measured by HPLC.
Quantity
21.6 kg
Type
reactant
Reaction Step One
Quantity
98.2 kg
Type
reactant
Reaction Step One
Quantity
79.1 kg
Type
reactant
Reaction Step One
Quantity
192 kg
Type
solvent
Reaction Step One
Quantity
93.6 kg
Type
reactant
Reaction Step Two
Name
Quantity
109 kg
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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